molecular formula C14H15NO3S3 B4706007 ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate

ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Cat. No. B4706007
M. Wt: 341.5 g/mol
InChI Key: VVFLKJOVVUJTDU-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate, also known as ETBT, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. ETBT is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to inhibit the activity of MMPs, which are enzymes that play a role in tumor growth and metastasis. This compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate. One direction is to further investigate the mechanism of action of this compound and its potential targets. Another direction is to optimize the synthesis of this compound to improve its solubility and reduce its toxicity. Additionally, further studies are needed to determine the efficacy and safety of this compound in human clinical trials. Finally, this compound could be further explored for its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound is a thiazolidine derivative that has shown promising results in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, making it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been tested in various animal models and has shown promising results in reducing inflammation, inhibiting tumor growth, and improving insulin sensitivity.

properties

IUPAC Name

ethyl 4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S3/c1-2-18-12(16)6-3-7-15-13(17)11(21-14(15)19)9-10-5-4-8-20-10/h4-5,8-9H,2-3,6-7H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFLKJOVVUJTDU-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate
Reactant of Route 6
ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.